molecular formula C19H22N4O4 B14867949 1-{[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxamide

1-{[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxamide

Cat. No.: B14867949
M. Wt: 370.4 g/mol
InChI Key: SAUAPBVFKZYNQZ-UHFFFAOYSA-N
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Description

1-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetyl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridazine ring, a piperidine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetyl)piperidine-4-carboxamide typically involves multiple steps. One common approach starts with the preparation of the pyridazine ring, followed by the introduction of the methoxyphenyl group and the piperidine ring. The final step involves the acetylation of the piperidine ring to form the carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyridazine ring can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

1-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetyl)piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(3-(4-hydroxyphenyl)-6-oxopyridazin-1(6H)-yl)acetyl)piperidine-4-carboxamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    1-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetyl)piperidine-4-carboxamide: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness

1-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetyl)piperidine-4-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

Molecular Formula

C19H22N4O4

Molecular Weight

370.4 g/mol

IUPAC Name

1-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]piperidine-4-carboxamide

InChI

InChI=1S/C19H22N4O4/c1-27-15-4-2-13(3-5-15)16-6-7-17(24)23(21-16)12-18(25)22-10-8-14(9-11-22)19(20)26/h2-7,14H,8-12H2,1H3,(H2,20,26)

InChI Key

SAUAPBVFKZYNQZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCC(CC3)C(=O)N

Origin of Product

United States

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